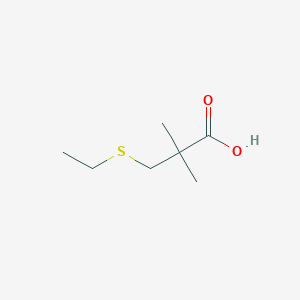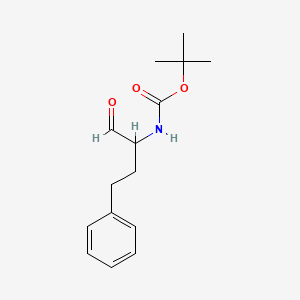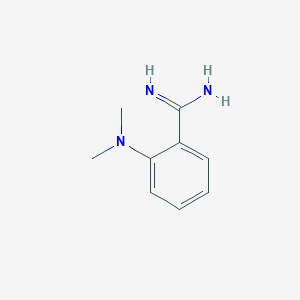
3-Amino-2-(2,4,6-trimethylbenzyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-(2,4,6-trimethylbenzyl)propanoic acid is an organic compound with the molecular formula C13H19NO2 It is a derivative of propanoic acid, featuring an amino group and a 2,4,6-trimethylbenzyl group attached to the propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(2,4,6-trimethylbenzyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trimethylbenzyl chloride and glycine.
Reaction Conditions: The reaction involves the nucleophilic substitution of the benzyl chloride with glycine under basic conditions, typically using a strong base like sodium hydroxide.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed.
化学反応の分析
Types of Reactions
3-Amino-2-(2,4,6-trimethylbenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitrobenzyl or halobenzyl derivatives.
科学的研究の応用
3-Amino-2-(2,4,6-trimethylbenzyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Amino-2-(2,4,6-trimethylbenzyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
2-Amino-3-(4-benzoylphenyl)propanoic acid: Another derivative of propanoic acid with a benzoyl group instead of a trimethylbenzyl group.
3-Amino-2-methylpropanoic acid: A simpler derivative with a methyl group instead of a benzyl group.
Uniqueness
3-Amino-2-(2,4,6-trimethylbenzyl)propanoic acid is unique due to the presence of the 2,4,6-trimethylbenzyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for various research applications.
特性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC名 |
2-(aminomethyl)-3-(2,4,6-trimethylphenyl)propanoic acid |
InChI |
InChI=1S/C13H19NO2/c1-8-4-9(2)12(10(3)5-8)6-11(7-14)13(15)16/h4-5,11H,6-7,14H2,1-3H3,(H,15,16) |
InChIキー |
ADYHVNFACLEIPS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)CC(CN)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


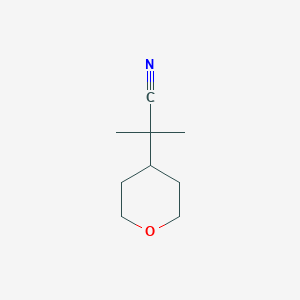




![{(2R,3S,5R)-5-[4-amino-3-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxytetrahydrofuran-2-yl}methyl sulfamate](/img/structure/B13604441.png)
![2-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-amine](/img/structure/B13604445.png)
![[1,3]Thiazolo[3,2-d]tetrazole](/img/structure/B13604449.png)
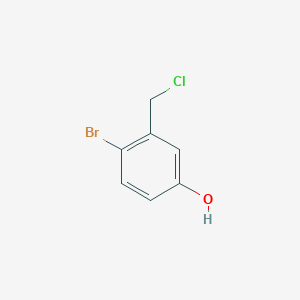
![3-iodo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B13604460.png)
